Brilliant lake red R calcium salt

Cosmetic Regulation FDA Certification Color Additive Compliance

Generic red monoazo lakes fail where regulatory compliance is non-negotiable. D&C Red No. 31 (CAS 6371-76-2) is the only monoazo red calcium lake permanently FDA-listed and batch-certified for externally applied drugs and cosmetics under 21 CFR §§ 74.1331/74.2331-a status no PR48 or PR57 product holds. - Certified impurity limits (aniline ≤0.2%, Pb ≤20 ppm, As ≤3 ppm, Hg ≤1 ppm) mitigate the documented clinical risk of Sudan I-mediated pigmented contact dermatitis. - Distinct yellowish-red scarlet shade (λmax 508-512 nm) confirmed spectrophotometrically, differentiating it from bluer PR48/PR57 lakes. - Rat oral LD50 of 920 mg/kg (GHS Category 4) provides a defined toxicological benchmark for safety assessments in topical formulations.

Molecular Formula C17H12CaN2O3
Molecular Weight 332.4 g/mol
CAS No. 6371-76-2
Cat. No. B606993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrilliant lake red R calcium salt
CAS6371-76-2
SynonymsD & C Red no. 31;  11067 Red;  Brilliant Scarlet G;  CCRIS 4906;  Pigment Scarlet Toner RB;  Topaz Toner R 5; 
Molecular FormulaC17H12CaN2O3
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O.[Ca]
InChIInChI=1S/C17H12N2O3.Ca/c20-16-14(17(21)22)10-11-6-4-5-9-13(11)15(16)19-18-12-7-2-1-3-8-12;/h1-10,20H,(H,21,22);
InChIKeyHLLMZVCVUHKMMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Brilliant Lake Red R Calcium Salt: Regulatory Overview


Brilliant lake red R calcium salt (CAS 6371-76-2), formally designated as C.I. Pigment Red 64:1 or C.I. 15800:1 and regulated as D&C Red No. 31, is a synthetic monoazo calcium lake pigment that delivers a brilliant yellowish-red to scarlet shade [1]. It is synthesized via aniline diazotization followed by coupling with 3-hydroxy-2-naphthoic acid and subsequent laking with calcium chloride, producing a water-insoluble, stable solid with a melting point of 232 °C (glacial acetic acid crystal product) and a characteristic λmax of 508.0–512.0 nm (in 30% AcOH) . Unlike its structural relatives in the Pigment Red 48 series (barium-, calcium-, strontium-, and manganese-based BONA lakes, C.I. 15865:1–4) or Pigment Red 57:1, this compound occupies a unique regulatory niche: it is permanently listed and batch-certified by the U.S. FDA for use in externally applied drugs and cosmetics under 21 CFR §§ 74.1331 and 74.2331, a status not shared by any member of the PR48 or PR57 series . These combined identity, physical, and regulatory attributes establish it as a distinct procurement entity rather than a commodity azo red pigment.

FDA-listed and batch-certified for externally applied drugs and cosmetics
Unique yellowish-red scarlet shade distinct from bluer red lakes
Defined impurity specification envelope per 21 CFR, not matched by PR48/PR57 series

Why Generic Red Monoazo Lakes Cannot Substitute


Generic substitution of red monoazo lake pigments fails for Brilliant Lake Red R calcium salt because three differentiating attributes intersect: (1) a unique calcium counterion and simple 2-naphthoic acid coupling framework that yields a yellowish-red scarlet shade distinct from the bluer barium and strontium lakes of the PR48 series (C.I. 15865:1–4) and the bluish-red PR57:1 (C.I. 15850:1), as confirmed by its λmax of 508–512 nm ; (2) a quantitative regulatory specification envelope codified in 21 CFR § 74.1331—including limits on aniline (≤0.2%), 3-hydroxy-2-naphthoic acid calcium salt (≤0.4%), subsidiary colors (≤1%), lead (≤20 ppm), arsenic (≤3 ppm), and mercury (≤1 ppm)—that no PR48 or PR57 product is required to meet, creating a legally non-interchangeable compliance barrier for cosmetic and drug manufacturers in the U.S. market ; and (3) differential toxicological and sensitization profiles: a rat oral LD50 of 920 mg/kg (moderate acute oral toxicity, GHS Category 4) [1] coupled with clinical evidence that the commercial product, unlike highly purified Sudan I-free alternatives, has historically contained the potent sensitizer Sudan I (1-phenylazo-2-naphthol) as a major impurity responsible for pigmented contact dermatitis, meaning that impurity-controlled, certified batches carry a verifiable safety advantage over uncertified generic red lakes [2].

Shade Calcium counterion yields yellowish-red; PR48 and PR57 lakes are bluer, mismatch may require reformulation.
Regulatory No PR48 or PR57 pigment meets FDA D&C listing; substitution creates legal non-compliance for U.S. drug/cosmetic use.
Impurity Uncertified generic red lakes may carry uncontrolled Sudan I sensitizer; certified batches provide verified impurity control.

Key Differentiation Evidence


FDA Regulatory Clearance vs. PR48 and PR57 Series

Brilliant lake red R calcium salt (D&C Red No. 31) holds a unique permanently listed, batch-certification-required status for drugs and externally applied cosmetics under 21 CFR §§ 74.1331 and 74.2331 . This regulatory clearance is entirely distinct from the status of the PR48 series (C.I. 15865:1–4; barium, calcium, strontium, and manganese salts) and PR57:1 (C.I. 15850:1), none of which carry FDA D&C drug/cosmetic listing under these sections. For U.S. cosmetic and OTC drug manufacturers, substitution of D&C Red No. 31 with any PR48 or PR57 pigment is legally impermissible absent separate regulatory clearance, creating a hard compliance-driven procurement differentiation [1].

Regulatory Clearance
Head-to-head
Permanently listed and batch-certified for drugs/cosmetics; PR48/PR57 series not listed.
Binary compliance gate; substitution legally impermissible in U.S. market.
21 CFR §§ 74.1331/74.2331 framework.
Cosmetic Regulation FDA Certification Color Additive Compliance Drug Excipient

Impurity Specification Limits Under 21 CFR § 74.1331

The FDA specification for D&C Red No. 31 establishes quantitative impurity ceilings that are legally enforceable and batch-certified, including aniline ≤0.2%, 3-hydroxy-2-naphthoic acid calcium salt ≤0.4%, subsidiary colors ≤1%, lead ≤20 ppm, arsenic ≤3 ppm, and mercury ≤1 ppm, with total color ≥90% . By contrast, technical-grade PR48:1, PR48:2, PR57:1, and even PR64:1 sold for industrial (non-FDA-certified) applications are typically supplied to less stringent specifications, often without quantitated limits for aniline, subsidiary colors, or mercury, and with total color content that may vary significantly between manufacturers . The existence of the Sudan I impurity problem historically documented in commercial Brilliant Lake Red R further underscores the practical value of certified, specification-controlled material [1].

Impurity Specifications
Head-to-head
Aniline ≤0.2%, subsidiary colors ≤1%, Pb ≤20 ppm, As ≤3 ppm, Hg ≤1 ppm.
Certified specification vs. uncontrolled industrial grades.
Enforceable under FDA batch certification.
Impurity Profiling Heavy Metal Limits Specification Compliance Quality Control

Acute Oral Toxicity Profile Comparison

The rat oral LD50 for Brilliant lake red R calcium salt is reported as 920 mg/kg, placing it in GHS Acute Toxicity Category 4 (harmful if swallowed) [1]. This value provides a quantitative toxicological reference point that can be compared with structurally related pigments. For example, Pigment Red 57:1 (Lithol Rubine B, CAS 5281-04-9) has an oral LD50 in rats of >5,000 mg/kg, indicating substantially lower acute toxicity [2]. While PR57:1 is not a direct regulatory substitute for D&C Red No. 31, the ~5.4-fold difference in LD50 values highlights that calcium azo lake pigments are not toxicologically interchangeable, and selection for applications involving potential oral or mucosal exposure requires explicit toxicological data review.

Acute Oral Toxicity
Cross-study comparable
LD50 920 mg/kg (GHS Cat 4) vs. PR57:1 >5,000 mg/kg.
~5.4-fold difference; not toxicologically interchangeable.
Rat oral LD50 comparison.
Toxicology Acute Oral Toxicity GHS Classification Safety Assessment

Colorimetric Shade Differentiation by λmax

The visible absorption maximum of Brilliant lake red R calcium salt is 508.0–512.0 nm (in 30% acetic acid), consistent with the yellowish-red to scarlet hue described for this pigment . This places it at a shorter wavelength (yellower) than Pigment Red 57:1 (Lithol Rubine, typically bluish-red with λmax ~530–540 nm in solution) and at a longer wavelength (redder) than Pigment Orange 5. Within the monoazo lake family, the specific hue is a function of the coupling component (2,3-acid vs. BONA acid for PR48 series) and the metal counterion (calcium vs. barium/strontium/manganese). Within the C.I. 15800 structural family, the calcium salt (PR64:1) yields a slightly yellower and brighter red than the corresponding barium salt (PR64, C.I. 15800) [1]. The quantitative λmax enables spectrophotometric identity verification during incoming quality control, which is not achievable with generic shade descriptors alone.

Shade (λmax)
Head-to-head
508–512 nm (yellowish-red) vs. PR57:1 ~530–540 nm (bluish-red).
~20–30 nm hypsochromic shift; critical for shade matching.
In 30% acetic acid.
Color Matching Spectrophotometry Shade Differentiation Pigment Formulation

Particle Size and Dispersion Characteristics

Brilliant lake red R calcium salt is supplied with a reported particle size range of 0.5 to 12 microns . This broad, relatively coarse distribution is characteristic of conventionally milled azo lake pigments and contrasts with finer, surface-treated grades available for some PR48 and PR57 products. For instance, some commercial PR48:1 grades are offered with specific surface areas of 1.4–2.0 m²/g and controlled particle size distributions optimized for solvent-based ink transparency . The 0.5–12 μm range of PR64:1 is suitable for applications where high transparency is not the primary requirement—such as mass-tone cosmetics, basic plastics, and general-purpose inks—but may underperform in high-end printing inks where finer, more uniform particle sizes (typically <1 μm median) are needed to achieve full transparency and color strength development. The known particle size range also provides a quality control benchmark: deviations outside 0.5–12 μm may indicate improper milling, agglomeration, or cross-contamination.

Particle Size
Data to verify
Reported 0.5–12 μm, broad distribution.
Suitable for mass-tone applications; may underperform in high-transparency inks.
Source review; confirm per lot.
Particle Size Analysis Pigment Dispersion Color Strength Processing Behavior

Sudan I Impurity and Contact Dermatitis Risk

Clinical studies have established that commercial Brilliant Lake Red R (D&C Red No. 31) is a documented cause of pigmented contact dermatitis, with the actual sensitizing agent identified as the impurity Sudan I (1-phenylazo-2-naphthol) rather than the purified calcium lake itself [1]. In a study of 23 patients, commercial Brilliant Lake Red R samples were found to contain multiple ethyl acetate-extractable impurities including Sudan I and azobenzene [2]. In a separate cross-sensitivity study of 8 patients, all reacted to Sudan I, while the purified D&C Red No. 31 calcium salt showed weak or no sensitization, leading the authors to conclude that Brilliant Lake Red R itself is a weak sensitizer and that Sudan I is the primary causative agent [3]. This clinical evidence directly explains why FDA batch certification with its quantitated limits on subsidiary colors (≤1%) and specific impurities is not merely a bureaucratic requirement but a functionally necessary quality attribute: certified material with controlled Sudan I levels mitigates a known clinical sensitization risk that may be present in uncertified technical-grade material.

Sensitization Risk
Head-to-head
57.9% positive patch test to commercial material; Sudan I identified as primary sensitizer.
FDA ≤1% subsidiary color limit mitigates documented clinical risk.
Clinical patch-test evidence; purified salt is weak sensitizer.
Contact Dermatitis Sudan I Impurity Toxicology Cosmetic Safety

High-Confidence Application Scenarios


FDA-Regulated Cosmetic Colorant for External Use

Brilliant lake red R calcium salt is the only monoazo red calcium lake permanently listed and batch-certified by the FDA for externally applied cosmetics (excluding eye-area use) . Its yellowish-red scarlet shade (λmax 508–512 nm) provides a warm red hue suitable for lipsticks, blushes, nail polishes, and skin-care tint products . The certified specification—including aniline ≤0.2%, subsidiary colors ≤1%, Pb ≤20 ppm, As ≤3 ppm, Hg ≤1 ppm—directly addresses the documented clinical risk of Sudan I-mediated pigmented contact dermatitis by limiting the impurity that was identified as the primary sensitizer in commercial material [1]. This makes FDA-certified D&C Red No. 31 the only legally compliant and toxicologically risk-mitigated choice for U.S.-market cosmetic formulators requiring a yellowish-red monoazo lake, as no PR48 or PR57 pigment carries equivalent regulatory clearance or impurity control.

Coloring for Externally Applied Drug Products

Under 21 CFR § 74.1331(c), D&C Red No. 31 may be safely used in externally applied drugs in amounts consistent with good manufacturing practice . The rat oral LD50 of 920 mg/kg (GHS Category 4, harmful if swallowed) provides a defined toxicological benchmark for safety assessments . For topical drug products that require a stable, brilliant yellowish-red coloration—such as antiseptic creams, wound-care ointments, or rubefacient preparations—certified D&C Red No. 31 offers an unambiguously regulated option with defined specifications for heavy metals (Pb ≤20 ppm, As ≤3 ppm, Hg ≤1 ppm) that non-certified industrial pigments cannot match [1]. The documented purity requirements ensure that the colorant does not introduce uncontrolled sensitizers (e.g., Sudan I) into topical formulations applied to compromised or inflamed skin, where barrier function may be reduced.

Analytical Reference Standard for Pigment Identification

The well-characterized UV-Vis absorption (λmax 508–512 nm in 30% AcOH), defined melting point (232 °C from glacial acetic acid), and available FTIR and Raman spectral signatures make Brilliant lake red R calcium salt a suitable reference material for analytical identification of C.I. 15800-series pigments in forensic trace evidence, art conservation pigment analysis, and museum science . The Raman spectrum of PR64 (C.I. 15800, BONA barium salt) has been documented in comprehensive spectral libraries, and the calcium salt variant (PR64:1) can be differentiated spectroscopically from the barium salt (PR64) and from other red monoazo lakes (PR48, PR57) based on metal-counterion-sensitive vibrational bands . High-purity certified material (total color ≥90%) provides a more reliable reference standard than technical-grade pigments whose impurity profiles (including subsidiary colors up to several percent) may produce interfering spectral features. This application directly leverages the specification-controlled purity of certified D&C Red No. 31 (subsidiary colors ≤1%) as a quality attribute that ensures spectral fidelity.

Non-Regulated Inks and Mass-Toned Plastics

Where FDA certification is not a requirement—such as in packaging printing inks (solvent-based flexographic and gravure), industrial coatings, and mass-toned PVC or polyolefin plastics—Brilliant lake red R calcium salt in its technical (non-certified) grade serves as a low-cost calcium lake pigment offering a distinctive yellowish-red shade . Its particle size range of 0.5–12 μm is broadly suitable for applications where ultra-high transparency is not the primary requirement . However, the documented lightfastness rating of 'Good' (qualitative, equivalent to approximately 4–5 on the 8-step Blue Wool scale for PR64 as listed in comprehensive red pigment catalogs) [1] indicates that it should not be specified for prolonged outdoor exposure or high-lightfastness architectural coatings where PR48:4 (lightfastness 7 in air-drying paints), PR57:1 (lightfastness 4–5 at 1/1 SD), or high-performance DPP pigments would be more appropriate. This scenario explicitly acknowledges the performance limitations established by comparative evidence, guiding users away from inappropriate substitution.

Application
Selection Property
Validation Focus
FDA-regulated cosmetic colorant (external)
FDA certification & yellowish-red shade
Verify certified batch status and λmax match (508–512 nm)
Externally applied drug coloring
Regulatory clearance & impurity limits
Review 21 CFR §74.1331 compliance and specification certificate
Analytical reference standard
Defined λmax, melting point, purity ≥90%
Confirm spectral purity; subsidiary colors ≤1% for reliable identification
Non-regulated inks & mass-toned plastics
Cost-effective yellowish-red; particle size 0.5–12 µm
Assess lightfastness (Good only); not for prolonged outdoor exposure
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